

1-Acetyl-3-hydroxyazetidine CAS number 118972-96-6

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Compound of Interest

Compound Name: 1-Acetyl-3-hydroxyazetidine

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1-Acetyl-3-hydroxyazetidine: A Technical Overview

CAS Number: 118972-96-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetyl-3-hydroxyazetidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on its chemical properties, synthesis, and its potential utility as a building block in drug discovery.

Chemical and Physical Properties

1-Acetyl-3-hydroxyazetidine is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the acetyl group on the nitrogen atom and a hydroxyl group at the 3-position makes it a versatile intermediate for further chemical modifications. The azetidine ring itself is a "privileged scaffold" in medicinal chemistry, as its conformational rigidity can be advantageous in the design of specific ligands for biological targets.

Table 1: Physicochemical Properties of **1-Acetyl-3-hydroxyazetidine**

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	-
Molecular Weight	115.13 g/mol	-
Appearance	Off-white to light yellow solid	[1]
Boiling Point	275.9 ± 33.0 °C (Predicted)	[1]
Density	1.275 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.31 ± 0.20 (Predicted)	[1]
Storage Temperature	Room Temperature, Sealed in dry	[1]

Synthesis of 1-Acetyl-3-hydroxyazetidine

The synthesis of **1-Acetyl-3-hydroxyazetidine** can be achieved through the acetylation of 3-hydroxyazetidine. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of 1-(3-hydroxyazetidin-1-yl)ethan-1-one

Materials:

- Azetidin-3-ol
- Triethylamine
- Tetrahydrofuran (THF)
- Acetyl chloride
- Methanol
- Ethyl acetate
- Silica gel

Procedure:

- Dissolve Azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF).
- Cool the reaction mixture to -78°C with stirring for 10 minutes.
- Slowly add acetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at -78°C.
- After the addition is complete, allow the reaction mixture to warm to 20-30°C and continue stirring for 3 hours.
- Remove the insoluble solids by filtration.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1:10 v/v) eluent to yield 1-(3-hydroxyazetidin-1-yl)ethan-1-one as a yellow oil.^[2]

Characterization:

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H).^[2]

Synthesis Workflow

Caption: Synthesis workflow for **1-Acetyl-3-hydroxyazetidine**.

Potential Applications in Drug Discovery

While specific biological activities for **1-Acetyl-3-hydroxyazetidine** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Azetidine derivatives have been investigated for a range of therapeutic applications, including their use as antimicrobials and as inhibitors of various enzymes.

The acetyl and hydroxyl functional groups of **1-Acetyl-3-hydroxyazetidine** provide convenient handles for the synthesis of more complex molecules. The hydroxyl group can be further

functionalized through esterification, etherification, or oxidation, while the acetyl group can potentially be modified or removed. This makes **1-Acetyl-3-hydroxyazetidine** a potentially useful starting material for the generation of libraries of novel azetidine-based compounds for screening in drug discovery programs.

Safety Information

Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

1-Acetyl-3-hydroxyazetidine is a readily synthesizable substituted azetidine. While direct data on its biological activity is scarce, its structural features make it an attractive building block for medicinal chemistry and drug discovery efforts. Further research is warranted to explore the biological properties of this compound and its derivatives to unlock their full therapeutic potential. Researchers and drug development professionals can utilize the synthetic protocol and physicochemical data presented in this guide as a foundation for their work with this compound.

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References

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